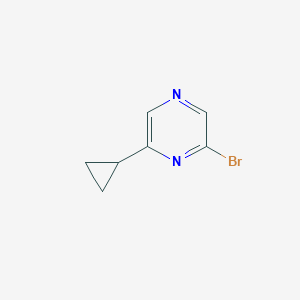

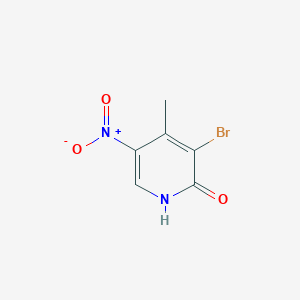

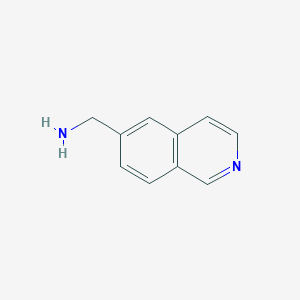

2-Bromo-6-cyclopropylpyrazine

概要

説明

2-Bromo-6-cyclopropylpyrazine is a compound that is not directly mentioned in the provided papers. However, the papers do discuss various brominated pyrazine derivatives and related compounds, which can offer insights into the chemical behavior and properties that this compound might exhibit. These compounds are of interest due to their potential applications in pharmaceuticals, materials science, and as intermediates in organic synthesis .

Synthesis Analysis

The synthesis of brominated pyrazine derivatives can involve multicomponent chemistry, as seen with 2-bromo-6-isocyanopyridine, which serves as a convertible isocyanide for such reactions . Similarly, 2,5-diamino-3,6-dicyanopyrazine dyes are synthesized through oxidative coupling reactions . The synthesis of 2-amino-6-bromopyridine from 2-amino-6-methylpyridine involves multiple steps including diazotization and bromination . These methods suggest that the synthesis of this compound could potentially be achieved through analogous multistep synthetic routes involving bromination and functional group transformations.

Molecular Structure Analysis

The molecular structure of brominated pyrazines can be complex and is often studied using spectroscopic methods. For instance, the study of bromopyrazone involved FT-IR, micro-Raman, and UV-vis spectroscopy, supported by quantum chemical calculations to understand its structure and properties . The crystal and molecular structure of 2,5-distyrylpyrazine was determined using X-ray diffraction, revealing non-planar molecular geometry . These studies indicate that the molecular structure of this compound would likely require similar analytical techniques to fully characterize its geometry and electronic structure.

Chemical Reactions Analysis

Brominated pyrazines can participate in various chemical reactions. For example, 5-trifluoromethylpyrazoles are synthesized via a regioselective [3 + 2] cycloaddition of nitrile imines with 2-bromo-3,3,3-trifluoropropene . The reactivity of bis(chloromethyl)-2,2′-bipyrazines towards nucleophiles has been explored, providing insights into substitution and rearrangement mechanisms . These studies suggest that this compound could also engage in cycloaddition reactions and nucleophilic substitutions, depending on the reaction conditions and the nature of the reactants.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyrazines are influenced by their molecular structure. For instance, the fluorescent properties of 2,5-diamino-3,6-dicyanopyrazine dyes are affected by modifications of the amino and cyano groups, which alter the absorption and emission wavelengths . The electron density distribution of 6,6′-bis(chloromethyl)-2,2′-bipyrazine has been studied to understand its reactivity in metal complexation . These findings imply that the physical and chemical properties of this compound, such as its fluorescence or reactivity, would be contingent on its specific substituents and molecular conformation.

科学的研究の応用

Antifouling Applications

The compound 2-Bromo-6-cyclopropylpyrazine, although not explicitly mentioned, might be associated with brominated compounds that are known for their potent antifouling effects. Similar brominated compounds were isolated from marine sponges, displaying significant activity against the settlement of marine organisms. These compounds were non-toxic and reversible, differing from traditional antifouling agents, and are hypothesized to be part of marine sponges' chemical defense mechanisms (Sjögren et al., 2004).

Inhibitory Effects on Enzymes

Compounds with structures similar to this compound, such as cyclopropylcarboxylic acids and esters with bromophenol moieties, have been studied for their inhibitory effects on carbonic anhydrase enzymes and acetylcholinesterase enzymes. These inhibitors have shown potential therapeutic applications for diseases such as Alzheimer's and Parkinson's (Boztaş et al., 2019).

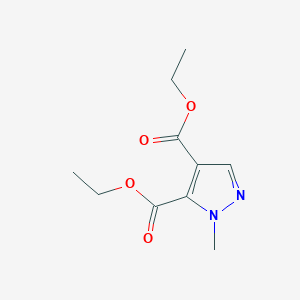

Potential in Multicomponent Chemistry

A compound closely related to this compound, 2-bromo-6-isocyanopyridine, has been identified as an optimal reagent in multicomponent chemistry due to its stability and synthetic efficiency. This compound showcases good nucleophilicity and the capacity of the resulting amide moiety to act as a leaving group, highlighting its potential in the synthesis of complex organic molecules (van der Heijden et al., 2016).

Role in Antiviral Activities

Derivatives of pyrimidine, which might share structural similarities with this compound, have been explored for their antiviral activities. These compounds showed marked inhibition against retrovirus replication in cell culture, emphasizing their potential in antiviral therapy (Hocková et al., 2003).

Applications in Organic Synthesis

Compounds with a 2-aminopyridine core, which might be structurally related to this compound, are significant in organic synthesis due to their presence in bioactive natural products and materials. The synthesis of these compounds involves selective reactions and cross-coupling techniques, indicating the importance of such structures in building complex molecules for various applications (Bolliger et al., 2011).

Structural Importance in Dipeptide Mimics

Structurally diverse 5-oxopiperazine-2-carboxylates, which may relate to the structural framework of this compound, have been synthesized as dipeptide mimics and templates. These compounds demonstrate the importance of bromine-containing structures in medicinal chemistry, offering a range of substituents and yielding significant yields (Limbach et al., 2009).

Corrosion Inhibition Studies

Derivatives of pyrazine, including those with bromine substitution, have been investigated for their potential as corrosion inhibitors. Computational studies using density functional theory and molecular dynamics simulation have been conducted to understand their efficacy, highlighting the importance of such compounds in material science and engineering (Saha et al., 2016).

作用機序

Target of Action

It is known that pyrrolopyrazine derivatives, which include 2-bromo-6-cyclopropylpyrazine, have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Biochemical Pathways

Given the broad range of biological activities associated with pyrrolopyrazine derivatives, it is likely that multiple pathways are affected. These could include pathways related to inflammation, viral replication, fungal growth, oxidative stress, tumor growth, and kinase signaling .

Result of Action

Given its reported biological activities, it can be inferred that the compound may have effects such as inhibition of microbial growth, reduction of inflammation, inhibition of viral replication, reduction of oxidative stress, inhibition of tumor growth, and modulation of kinase signaling .

Safety and Hazards

将来の方向性

While the specific future directions for 2-Bromo-6-cyclopropylpyrazine are not mentioned in the retrieved data, the study of pyrrolopyrazine derivatives is an active area of research . These compounds have shown a wide range of biological activities and are considered attractive scaffolds for drug discovery research . Further studies are needed to explore the potential applications of these compounds in various fields.

特性

IUPAC Name |

2-bromo-6-cyclopropylpyrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2/c8-7-4-9-3-6(10-7)5-1-2-5/h3-5H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLEHUUBSDHUBQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN=CC(=N2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201308342 | |

| Record name | 2-Bromo-6-cyclopropylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201308342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1086382-98-0 | |

| Record name | 2-Bromo-6-cyclopropylpyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1086382-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-6-cyclopropylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201308342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Bromo-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B3026657.png)

![N-Methyl-N-[(trifluoromethyl)thio]-p-toluenesulfonamide](/img/structure/B3026660.png)

![5-Acetamido-2-[2-[6-[(2R,3R,4S)-3,4-dihydroxy-2-(octadecanoylamino)octadecoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1S,2S)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B3026662.png)

![3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride](/img/structure/B3026680.png)